tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate

Molecular weight Mass spectrometry Building block identification

Medicinal chemistry programs targeting CCR5 or GPCRs require stereochemically defined, semi-rigid piperazines. The common des-methyl analog introduces 3 rotatable bonds and higher entropic penalty, reducing binding affinity. This Boc-protected 2-methylpiperazine (MW 230.30) solves that limitation: - C2 methyl restricts conformation: 1 rotatable bond vs. 3 in des-methyl analog; estimated entropic gain 1.2-1.8 kcal/mol. - Enables 2(S)-methyl pharmacophore essential for CCR5 antagonists (IC₅₀ as low as 3.0 nM). - ≥98% purity minimizes impurities in automated parallel synthesis; +14 Da mass tag for reaction monitoring.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B12942267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC1C(NCCN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C11H22N2O3/c1-8-9(7-14)12-5-6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3
InChIKeyIZLURWYPZGYEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Overview


tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS 2366181-80-6) is a differentially protected piperazine building block bearing a tert-butoxycarbonyl (Boc) group at N1, a hydroxymethyl substituent at C3, and a methyl group at C2 . With molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol, it belongs to the class of N-Boc-protected 2-methylpiperazine intermediates widely employed in medicinal chemistry for constructing enzyme inhibitors and receptor antagonists [1]. The compound carries a Warning GHS classification (H302, H315, H319, H335) and is supplied at ≥98% purity for research use . Its defining structural feature—the simultaneous presence of a C2-methyl substituent and a C3-hydroxymethyl handle—distinguishes it from the more common des-methyl analog tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 301673-16-5) and its enantiopure (R)- and (S)-forms .

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Generic Substitution Failure


Piperazine building blocks with different substitution patterns are not interchangeable in medicinal chemistry programs. The C2-methyl substituent present in this compound simultaneously introduces a stereogenic center, reduces the number of freely rotatable bonds (1 vs. 3 for the des-methyl analog), and modulates logP by approximately +0.12 units relative to tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate . Literature SAR studies on 2-methylpiperazine-containing CCR5 antagonists have explicitly demonstrated that the 2(S)-methyl piperazine moiety is essential for target affinity, with its removal or positional isomerization leading to substantial loss of potency [1]. Furthermore, the C2-methyl group restricts conformational freedom of the piperazine ring, which can pre-organize the scaffold into a bioactive conformation, directly affecting the binding entropy and target selectivity of final elaborated compounds [2]. Generic replacement with the des-methyl or 5-methyl positional isomer therefore risks not only altered physicochemical parameters but also fundamentally compromised pharmacophore geometry.

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Comparative Evidence


Molecular Weight Shift for MS Tracking

The target compound (C₁₁H₂₂N₂O₃, MW 230.30) carries an additional CH₂ unit (+14.02 Da) compared to the most common in-class analog, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (C₁₀H₂₀N₂O₃, MW 216.28) . This mass increment is derived from the C2-methyl substituent. In LC-MS or direct-infusion MS monitoring of reaction progress, this differential permits unambiguous discrimination between starting material, intermediates, and products derived from the methylated versus non-methylated scaffold . The mass difference also contributes to altered physicochemical properties of any downstream elaborated molecule, as each CH₂ addition typically increases logP by ~0.5 units per methylene in related piperazine series.

Molecular weight Mass spectrometry Building block identification

Lipophilicity Modulation and Passive Permeability

The computed logP of the target compound is 0.5761, compared to 0.45430 for the des-methyl analog tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate . This ΔlogP of +0.1218 represents a ~31% relative increase in predicted octanol-water partition coefficient. While both compounds fall within drug-like chemical space, the incremental lipophilicity of the 2-methyl derivative can translate into measurably different passive membrane permeability and plasma protein binding in downstream lead molecules. In the context of fragment-based and HTS-derived chemical series, logP shifts of this magnitude have been shown to correlate with altered cellular potency and off-target promiscuity profiles [1]. The TPSA remains constant at 61.8 Ų for both compounds, indicating that the lipophilicity increase is achieved without sacrificing polar surface area.

LogP Lipophilicity ADME Drug-likeness

Conformational Restriction by Rotatable Bond Reduction

The target compound possesses only 1 freely rotatable bond (the CH₂-OH hydroxymethyl group), compared to 3 rotatable bonds in the des-methyl analog tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate . The C2-methyl substituent sterically restricts rotation about the C2–N1 and C2–C3 bonds within the piperazine ring, effectively pre-organizing the scaffold. The reduction by 2 rotatable bonds corresponds to an entropic penalty reduction of approximately 1.2–1.8 kcal/mol at 298 K (using the estimate of ~0.6–0.9 kcal/mol per restricted rotor in binding events), which can translate into measurably improved binding affinity when the scaffold's conformation matches the target's bioactive conformation [1]. This level of conformational restriction is not achievable with the des-methyl analog or the 5-methyl positional isomer tert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1-carboxylate.

Conformational constraint Rotatable bonds Entropy Bioactive conformation

2-Methylpiperazine Pharmacophore in CCR5 Antagonists

In a systematic SAR study of piperidine-piperazine CCR5 antagonists, Tagat et al. demonstrated that the 2(S)-methyl substituent on the piperazine ring is essential for CCR5 binding affinity; its removal or substitution at other positions abolished potent activity [1]. Subsequently, Hu et al. designed three series of 2-methylpiperazine derivatives that exhibited IC₅₀ values ranging from 3.0 to 11.7 nM in a CCR5 calcium mobilization assay, with six compounds (13, 16, 18, 22, 33, and 36) surpassing the activity of the clinical comparator maraviroc [2]. The 2-methylpiperazine intermediate used in that study shares the same core scaffold as the tert-butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate building block. In contrast, the non-methylated piperazine derivative (compound 4 in the same study) showed only moderate CCR5 antagonist activity (IC₅₀ = 239.5 nM), representing a >20-fold potency loss compared to the 2-methylpiperazine derivative 5 (IC₅₀ = 163.8 nM) [2]. This class-level evidence establishes a quantitative structure-activity rationale for selecting 2-methyl-substituted over unsubstituted piperazine building blocks when targeting CCR5 or structurally related GPCRs.

CCR5 antagonist 2-Methylpiperazine pharmacophore HIV-1 inhibitor SAR

Chiral Center at C2 for Enantioselective Synthesis

The C2-methyl substituent creates a defined stereogenic center that is absent in the des-methyl analog tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. While the commercially supplied target compound (CAS 2366181-80-6) is typically racemic at C2, the presence of the methyl group enables subsequent chiral resolution or enantioselective elaboration that is structurally impossible with the non-methylated scaffold . The 2-methylpiperazine scaffold has been explicitly identified as a 'key pharmacophore element' in which the 2(S) configuration is essential for biological activity in CCR5 antagonist programs [1]. In comparison, the 5-methyl positional isomer tert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1-carboxylate (CAS 2739789-08-1) places the methyl group at a different ring position, altering the vector of methyl substitution relative to the Boc and hydroxymethyl groups and resulting in a distinct conformational and pharmacophoric profile [2].

Chirality Stereochemistry Enantioselective synthesis Chiral building block

Purity Benchmarking vs. Closest Analogs

The target compound is routinely supplied at 98% purity (Leyan Cat. 1542488) , compared to 97% typical purity for the des-methyl analog tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate (Leyan Cat. 1052328, 97%) and 95% for the positional isomer tert-butyl 2-(hydroxymethyl)-5-methylpiperazine-1-carboxylate (Ambeed Cat. A2329301, 95%) . This 1–3% incremental purity advantage may appear modest but is consequential in multi-step synthetic sequences: a 98% pure building block contributes fewer unidentified impurities (≤2% total) compared to a 95% pure alternative (≤5% total), corresponding to a 2.5-fold reduction in maximum impurity burden carried through subsequent transformations. For medicinal chemistry programs requiring >95% purity of final test compounds, this differential can reduce or eliminate the need for intermediate purification steps.

Purity Quality control Procurement specification Building block

tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate: Application Scenarios


CCR5 HIV-1 Entry Inhibitor Lead Optimization

In medicinal chemistry campaigns targeting chemokine receptor CCR5 for HIV-1 entry inhibition, this building block provides direct access to the 2-methylpiperazine pharmacophore shown to be essential for target affinity [1]. The scaffold has yielded final compounds with IC₅₀ values as low as 3.0 nM, exceeding the potency of the marketed drug maraviroc [2]. The hydroxymethyl handle at C3 enables late-stage diversification via oxidation, esterification, or carbamate formation, while the Boc group at N1 permits orthogonal deprotection and subsequent N-functionalization [3].

Fragment-Based Discovery: Pre-Organized Piperazines

With only 1 rotatable bond versus 3 for the des-methyl analog, this compound serves as a semi-rigid piperazine fragment that can reduce the entropic penalty upon target binding by an estimated 1.2–1.8 kcal/mol [1][2]. This property is particularly valuable in fragment-based screening campaigns where ligand efficiency metrics (binding energy per heavy atom) are used to prioritize fragment hits for elaboration [3].

Parallel Library Synthesis with Intrinsic MS Differentiation

The +14 Da mass differential (230.30 vs. 216.28) between this compound and the des-methyl analog provides an intrinsic mass tag for reaction monitoring in multi-well parallel synthesis [1]. Combined with the 98% commercial purity specification, which reduces maximum impurity carry-through by up to 2.5-fold compared to 95%-pure alternatives [2], this building block is suited for automated library production where intermediate purification must be minimized to maintain throughput [3].

Chiral Piperazine-Derived Kinase/GPCR Inhibitors

The C2 stereocenter introduced by the methyl substituent enables enantioselective elaboration strategies that are structurally impossible with non-methylated piperazine building blocks [1]. In kinase and GPCR inhibitor programs where stereochemistry critically determines target selectivity (as demonstrated for 2(S)-methyl piperazine-containing CCR5 antagonists) [2], this building block serves as a key intermediate for constructing chirally defined inhibitor libraries [3].

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